4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide
Overview
Description
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . It is known for its unique chemical structure, which includes a sulfonamide group attached to a phenylethyl moiety.
Mechanism of Action
Target of Action
It is known that many benzenesulfonamide derivatives have shown anticancer activity .
Mode of Action
It is known that many thiourea derivatives, which are structurally similar to 4-methyl-n-(2-oxo-2-phenylethyl)benzenesulfonamide, have exhibited biological activities including anticancer activity through several mechanisms .
Biochemical Pathways
It is known that many benzenesulfonamide derivatives have shown anticancer activity , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
It is known that many benzenesulfonamide derivatives have shown anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxopentanenitrile: Another compound with a similar structure but different functional groups.
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: A compound with a similar sulfonamide group but different substituents.
Uniqueness
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a phenylethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-phenacylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDGTVRRRFCLLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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